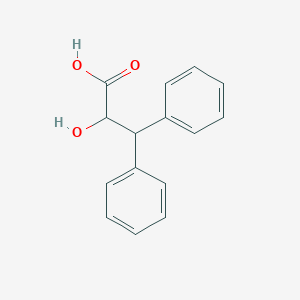

5-(三氟甲基)-2,3-二氢-1H-茚-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .

Synthesis Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group into an organic compound . Various methods exist to introduce this functionality . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can affect the molecular structure and properties of the compound it’s part of .Chemical Reactions Analysis

Trifluoromethylation reactions can be initiated by various processes, such as photo-, enzyme-, redox-, and ultrasound-initiation . The trifluoromethyl group can also participate in aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical And Chemical Properties Analysis

The trifluoromethyl group can significantly affect the physical and chemical properties of the compounds it’s part of. For example, it can enhance lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .科学研究应用

晶体结构和生物活性

与5-(三氟甲基)-2,3-二氢-1H-茚-1-胺相关的对映体衍生物的研究显示出有希望的生物活性。一项研究合成了两种对映体衍生物,并发现其中一种对映体对MCF-7的抗肿瘤活性高于吉非替尼,一种已知的癌症治疗药物。这些化合物的晶体结构也已确定,揭示了它们的分子构型 (Gao et al., 2015)。

化学选择性合成和杂环化

已描述了一种从杂环化反应中合成1-取代的4-氨基-2-(三氟甲基)-1H-吡咯的化学选择性合成方法,提供了一种简单、温和和环保的方法,产率高。这种方法突显了合成这类化合物的多功能性和效率 (E. C. Aquino et al., 2015)。

脱水酰胺化反应中的催化剂作用

已确定2,4-双(三氟甲基)苯硼酸作为羧酸和胺之间脱水酰胺化反应的有效催化剂,对加速酰胺化过程起着重要作用。这种催化剂在α-二肽合成中特别有益,表明其在肽和蛋白化学中的实用性 (Ke Wang et al., 2018)。

作用机制

Target of Action

The specific targets of “5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine” are currently unknown due to the lack of specific studies on this compound. The trifluoromethyl group is often used in pharmaceuticals due to its ability to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Mode of Action

Without specific studies, it’s challenging to determine the exact mode of action of “5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine”. Compounds with a trifluoromethyl group often exhibit improved drug potency by interacting with target proteins in a specific manner .

安全和危害

未来方向

属性

IUPAC Name |

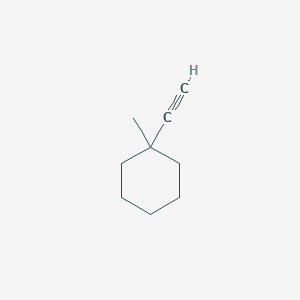

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRGODMRDUJDQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

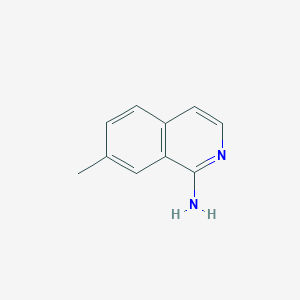

C1CC2=C(C1N)C=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236839 |

Source

|

| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

808756-84-5 |

Source

|

| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808756-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)